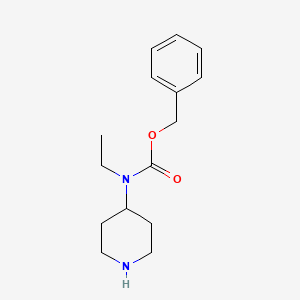

Benzyl ethyl(piperidin-4-yl)carbamate

CAS No.: 220395-87-9

Cat. No.: VC8256260

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220395-87-9 |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | benzyl N-ethyl-N-piperidin-4-ylcarbamate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-2-17(14-8-10-16-11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 |

| Standard InChI Key | RACQTFOLDNTZPN-UHFFFAOYSA-N |

| SMILES | CCN(C1CCNCC1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CCN(C1CCNCC1)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The IUPAC name for this compound is benzyl N-ethyl-N-piperidin-4-ylcarbamate, reflecting its three key structural components:

-

A piperidin-4-yl group (a six-membered ring with one nitrogen atom at the fourth position).

-

An ethyl carbamate moiety (–O–(C=O)–N–) linked to the piperidine nitrogen.

-

A benzyl ester group (–O–C(=O)–O–CH₂–C₆H₅) attached to the carbamate oxygen .

The canonical SMILES representation (CCN(C1CCNCC1)C(=O)OCC2=CC=CC=C2) and InChIKey (RACQTFOLDNTZPN-UHFFFAOYSA-N) further clarify its connectivity.

Structural Analogs and Derivatives

Comparative analysis of related carbamates reveals distinct functional group substitutions that influence reactivity and bioactivity. For example:

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Benzyl ethyl(piperidin-4-yl)carbamate | C₁₅H₂₂N₂O₂ | Ethyl, benzyl | 262.35 |

| Methyl piperidin-4-yl-carbamate | C₇H₁₄N₂O₂ | Methyl | 158.20 |

| 1-(2-Amino-acetyl)-piperidin-4-ylmethyl derivative | C₁₈H₂₇N₃O₃ | Amino-acetyl, ethyl-carbamic acid | 333.40 |

Synthesis and Scalable Production

Synthetic Routes

The synthesis typically involves multi-step organic reactions, optimized for yield and purity:

-

Reductive Amination:

-

Carbamoylation:

-

Deprotection:

Yield Optimization: Industrial-scale production employs continuous flow reactors to improve efficiency, achieving yields >70% .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water due to the hydrophobic benzyl group .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or alkaline conditions, necessitating storage at 2–8°C.

Spectroscopic Data

-

NMR: Key signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.0 ppm (piperidine N–CH₂), and δ 7.2–7.4 ppm (benzyl aromatic protons) .

-

Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 263.2, consistent with the molecular weight.

Industrial and Research Applications

Pharmaceutical Intermediates

Used in synthesizing JAK kinase inhibitors and tyrosine kinase modulators, which are pivotal in immunology and oncology drug development .

Chemical Biology Probes

The benzyl group’s fluorescence-quenching properties enable its use in FRET-based assays to study enzyme dynamics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume